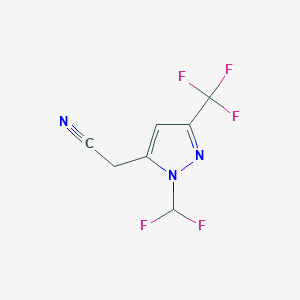

![molecular formula C12H12N4 B1480894 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-82-1](/img/structure/B1480894.png)

1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Overview

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules, especially in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various methods, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The specific reactions that “1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or oily liquids .Scientific Research Applications

Comprehensive Analysis of 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Applications

The compound “1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole, which is a five-membered heterocyclic compound featuring a notable degree of structural complexity and biological significance. Below is a detailed analysis of its scientific research applications, each presented in a separate section as requested.

Antibacterial Applications: Imidazole derivatives have been recognized for their antibacterial properties. The structure of 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole allows it to interact with bacterial cell components, potentially inhibiting the growth or survival of bacterial pathogens .

Antimycobacterial Potential: Compounds similar to 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their potential against Mycobacterium tuberculosis . The structural features of these compounds enable them to be effective in combating tuberculosis through various mechanisms .

Anti-inflammatory Properties: The imidazole ring, which is central to this compound, is known to exhibit anti-inflammatory effects. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases .

Antitumor Activity: Imidazole derivatives are explored for their antitumor properties. The compound could potentially be used in the synthesis of new drugs aimed at treating various forms of cancer by interfering with tumor cell proliferation or survival .

Antidiabetic Effects: Research has indicated that imidazole compounds may have applications in the treatment of diabetes. By acting on biological pathways related to insulin sensitivity or secretion, they could offer a new approach to managing this condition .

Antiviral Capabilities: The structural complexity of imidazole derivatives makes them candidates for antiviral drug development. They could inhibit viral replication or assembly, which is crucial in the fight against viral infections .

Antioxidant Properties: Oxidative stress is a factor in many diseases, and antioxidants are vital in mitigating its effects. Imidazole derivatives, including 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole, may serve as antioxidants, protecting cells from damage .

Antihelmintic Applications: Compounds with an imidazole core are known to possess antihelmintic activity, which could be leveraged in the development of treatments against parasitic worm infections .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 1-ethyl-6-(pyridin-2-yl)-1h-imidazo[1,2-b]pyrazole, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

It is known that similar compounds have shown superior antipromastigote activity and inhibition effects against plasmodium berghei .

Safety and Hazards

Future Directions

The field of pyrazole chemistry is a rapidly evolving area of research, with new synthetic methods and applications being developed regularly. Future research may focus on developing more efficient synthesis methods, exploring new applications, and studying the biological activity of new pyrazole derivatives .

properties

IUPAC Name |

1-ethyl-6-pyridin-2-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)9-11(14-16)10-5-3-4-6-13-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUVPQQOEZNVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)

![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)

![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480820.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480821.png)

![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480824.png)

![1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480825.png)

![1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480828.png)

![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)

![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480833.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480834.png)